molecular formula C10H7ClO3 B6165369 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 81718-75-4

6-chloro-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B6165369
CAS No.: 81718-75-4
M. Wt: 210.61 g/mol
InChI Key: JHAVUEBXBBRYED-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H7ClO3. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions. Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the functional groups present on the benzofuran ring.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-chloro-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro and carboxylic acid groups allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the 6th position and the carboxylic acid group at the 2nd position makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAVUEBXBBRYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81718-75-4
Record name 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid
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